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molecular formula C11H14N4O2 B8422439 N-[4-(1H-1,2,4-Triazol-1-yl)butyl]-2-furancarboxamide

N-[4-(1H-1,2,4-Triazol-1-yl)butyl]-2-furancarboxamide

Cat. No. B8422439
M. Wt: 234.25 g/mol
InChI Key: PWESNJJHIKDSMY-UHFFFAOYSA-N
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Patent
US04542145

Procedure details

A mixture of about 2.13 g of 1H-1,2,4-triazole-1-butanamine dihydrochloride, about 50 ml of methylene chloride, about 30 ml of 1N sodium hydroxide and about 1.47 ml of furoyl chloride was stirred for 16 hours and then treated with about 5 ml of 1N sodium hydroxide and about 50 ml of methylene chloride. The layers were separated and the organic layer was washed with water, dried and concentrated, giving the desired product, mp 78°-79° C.
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl.[N:3]1([CH2:8][CH2:9][CH2:10][CH2:11][NH2:12])[CH:7]=[N:6][CH:5]=[N:4]1.[OH-].[Na+].[O:15]1[CH:19]=[CH:18][CH:17]=[C:16]1[C:20](Cl)=[O:21]>C(Cl)Cl>[N:3]1([CH2:8][CH2:9][CH2:10][CH2:11][NH:12][C:20]([C:16]2[O:15][CH:19]=[CH:18][CH:17]=2)=[O:21])[CH:7]=[N:6][CH:5]=[N:4]1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
2.13 g
Type
reactant
Smiles
Cl.Cl.N1(N=CN=C1)CCCCN
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.47 mL
Type
reactant
Smiles
O1C(=CC=C1)C(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1(N=CN=C1)CCCCNC(=O)C=1OC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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